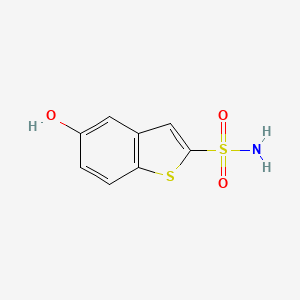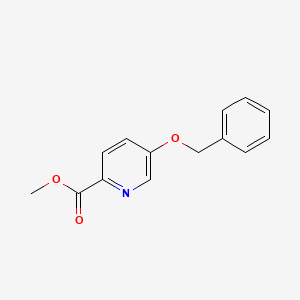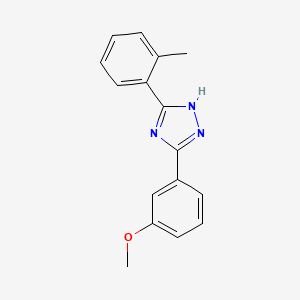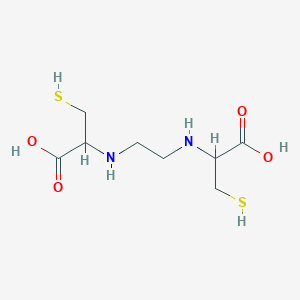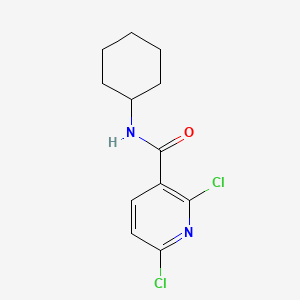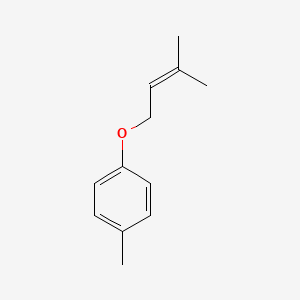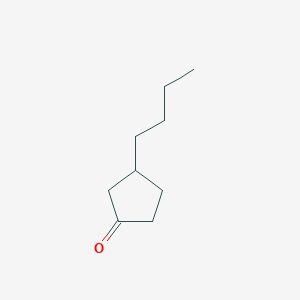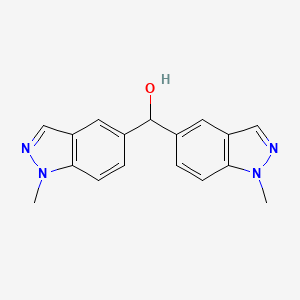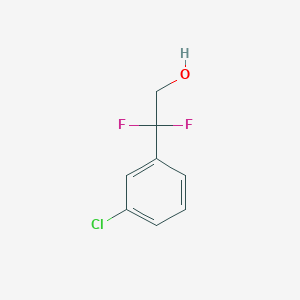
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide is an organic compound that belongs to the class of brominated amides It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a methylpropionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2-hydroxyacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting brominated intermediate is then reacted with 2-methylpropionamide under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the amide group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce quinones.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to bacterial cell death. The exact molecular pathways and targets are still under investigation, but studies suggest that it may inhibit key proteins involved in bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-hydroxyphenyl)acetamide
- 2-bromo-N-(2-hydroxyphenyl)benzamide
- 2-bromo-N-(2-hydroxyphenyl)thiazolidinone
Uniqueness
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a methyl group on the propionamide moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique combination of functional groups also contributes to its potential as a versatile intermediate in organic synthesis and its promising antimicrobial properties.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,11)9(14)12-7-5-3-4-6-8(7)13/h3-6,13H,1-2H3,(H,12,14) |
InChI Key |
YKFWWTRUDVYUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one](/img/structure/B8716851.png)

